1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)-
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Overview
Description
1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)- is a complex organic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The specific synthetic route for this compound may involve:
Step 1: Formation of the hydrazide intermediate.
Step 2: Cyclization with a carboxylic acid derivative under acidic or basic conditions.
Step 3: Introduction of the dichloro and methylethoxy substituents through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazoles can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring to form hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: In the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: As potential herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazoles in biological systems often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazoles: Differ in the position of the nitrogen atoms in the ring.
1,3,4-Thiadiazoles: Contain a sulfur atom instead of an oxygen atom in the ring.
1,3,4-Triazoles: Contain an additional nitrogen atom in the ring.
Uniqueness
1,3,4-Oxadiazoles are unique due to their specific ring structure and the ability to introduce various substituents, which can significantly alter their chemical and biological properties.
Properties
CAS No. |
54996-61-1 |
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Molecular Formula |
C15H18Cl2N2O4 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-(1-hydroxy-2-methylpropan-2-yl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C15H18Cl2N2O4/c1-8(2)22-12-6-11(9(16)5-10(12)17)19-14(21)23-13(18-19)15(3,4)7-20/h5-6,8,20H,7H2,1-4H3 |
InChI Key |
MGLUPKSDPSAHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)CO)Cl)Cl |
Origin of Product |
United States |
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